molecular formula C8H4ClFN2O B2912105 5-Fluoro-1H-indazole-3-carbonyl chloride CAS No. 1135936-11-6

5-Fluoro-1H-indazole-3-carbonyl chloride

Cat. No.: B2912105
CAS No.: 1135936-11-6
M. Wt: 198.58
InChI Key: NVRKZHGLCKIRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1H-indazole-3-carbonyl chloride is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of a fluorine atom at the 5-position and a carbonyl chloride group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 5-Fluoro-1H-indazole-3-carbonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoro-1H-indazole.

    Chlorination: The 3-position of the indazole ring is then chlorinated using reagents such as thionyl chloride or oxalyl chloride under controlled conditions to introduce the carbonyl chloride group.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents, temperature control, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

5-Fluoro-1H-indazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include bases, acids, catalysts, and solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Scientific Research Applications

5-Fluoro-1H-indazole-3-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-indazole-3-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of the target protein or enzyme, resulting in various biological effects. The fluorine atom at the 5-position may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

5-Fluoro-1H-indazole-3-carbonyl chloride can be compared with other indazole derivatives, such as:

    1H-indazole-3-carbonyl chloride: Lacks the fluorine atom at the 5-position, which may affect its reactivity and biological activity.

    5-Chloro-1H-indazole-3-carbonyl chloride: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.

    5-Methyl-1H-indazole-3-carbonyl chloride: The presence of a methyl group instead of fluorine can alter the compound’s steric and electronic properties.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-fluoro-1H-indazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-8(13)7-5-3-4(10)1-2-6(5)11-12-7/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRKZHGLCKIRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NN2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.